molecular formula C36H50NO2P B8181730 (11bS)-N,N-Bis[(R)-1-phenylethyl]-dinaphtho[2,1-d

(11bS)-N,N-Bis[(R)-1-phenylethyl]-dinaphtho[2,1-d

Cat. No.: B8181730
M. Wt: 559.8 g/mol
InChI Key: PPLIGSFVBQXHMH-UHFFFAOYSA-N
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Description

(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dioxaphosphepin ring system, which is a rare and interesting structural motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the dinaphtho[21-d:1’2’-f][132]dioxaphosphepin core, followed by the introduction of the phenylethyl groups. Common reagents used in these steps include phosphorus trichloride, naphthol derivatives, and phenylethylamine. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the phenylethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dinaphtho[21-d1’2’-f][132]dioxaphosphepin derivatives: Compounds with similar core structures but different substituents.

    Phenylethylamine derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

(11bS)-89101112131415-Octahydro-NN-bis[(1R)-1-phenylethyl]-dinaphtho[21-d:1’2’-f][132]dioxaphosphepin-4-amine stands out due to its combination of the dioxaphosphepin ring system and phenylethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50NO2P/c1-25(27-13-5-3-6-14-27)37(26(2)28-15-7-4-8-16-28)40-38-33-23-21-29-17-9-11-19-31(29)35(33)36-32-20-12-10-18-30(32)22-24-34(36)39-40/h3-8,13-16,25-26,29-36H,9-12,17-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLIGSFVBQXHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4CCC5CCCCC5C4C6C7CCCCC7CCC6O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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